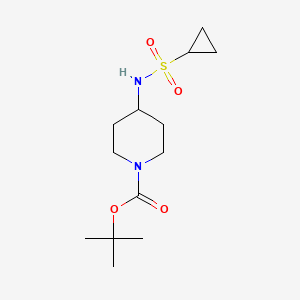![molecular formula C21H28N6O2S B12249053 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B12249053.png)
2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic synthesis
Benzodiazole Core Synthesis: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Pyrazole Introduction: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone, followed by sulfonylation using a sulfonyl chloride.
Pyrrolo[3,4-c]pyrrol Formation: The octahydropyrrolo[3,4-c]pyrrol ring system is synthesized through a series of hydrogenation and cyclization reactions starting from a suitable diene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzodiazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and benzodiazole rings.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its heterocyclic nature. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicine, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodiazole Derivatives: Compounds like benzimidazole share the benzodiazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib, which contains a pyrazole ring, are known for their anti-inflammatory properties.
Pyrrolo[3,4-c]pyrrol Derivatives: These compounds are less common but can be found in certain natural products and synthetic analogs.
Uniqueness
The uniqueness of 2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole lies in its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H28N6O2S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[5-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C21H28N6O2S/c1-5-27-15(3)20(14(2)23-27)30(28,29)26-12-16-10-25(11-17(16)13-26)21-22-18-8-6-7-9-19(18)24(21)4/h6-9,16-17H,5,10-13H2,1-4H3 |
InChI Key |
ZRLHKSNNCIMHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12248976.png)
![N-(2-methoxyphenyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide](/img/structure/B12248978.png)
![2-(2-Chlorophenyl)-1-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B12248979.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12248982.png)
![2-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12248988.png)

![1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12249005.png)
![1-(3-Fluoro-4-methoxybenzoyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12249021.png)
![1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12249024.png)
![6-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-3-fluoro-2-methylpyridine](/img/structure/B12249026.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]benzonitrile](/img/structure/B12249032.png)
![1-methyl-2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B12249039.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B12249041.png)
